molecular formula C12H17NO3 B1274054 3-Amino-3-(4-propoxyphenyl)propanoic acid CAS No. 38499-24-0

3-Amino-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B1274054
CAS No.: 38499-24-0
M. Wt: 223.27 g/mol
InChI Key: ZVIBHAHGHDNCML-UHFFFAOYSA-N
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Description

3-Amino-3-(4-propoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid, featuring an amino group and a propoxy-substituted phenyl ring

Properties

IUPAC Name

3-amino-3-(4-propoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)11(13)8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIBHAHGHDNCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385444
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38499-24-0
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-propoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-propoxybenzaldehyde.

    Aldol Condensation: The 4-propoxybenzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-3-(4-propoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propoxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-ethylphenyl)propanoic acid
  • 3-Amino-3-(4-isopropylphenyl)propanoic acid
  • 3-Amino-3-(4-trifluoromethylphenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-Amino-3-(4-propoxyphenyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 773125-18-1

The biological activity of this compound is primarily attributed to its role as an agonist for specific G protein-coupled receptors (GPCRs). These receptors are crucial in various signaling pathways, influencing numerous physiological processes.

Interaction with GPR88

Recent studies indicate that compounds similar to this compound can modulate the activity of GPR88, an orphan GPCR implicated in neurological functions and disorders. For instance, derivatives of this compound have shown potential in activating GPR88, leading to downstream effects such as modulation of cAMP levels and neuronal signaling .

Biological Activities

The compound exhibits several biological activities:

  • Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases.
  • Analgesic Properties : There is evidence indicating its potential use in pain management by modulating pain pathways.

Study on GPR88 Agonists

A study investigated the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that modifications to the propoxy group significantly influenced receptor binding affinity and agonistic activity. For example, one derivative exhibited an EC50 value of 59 nM in cell-based assays, indicating strong potency .

Neuroprotective Effects

In a model assessing neuroprotection, this compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests its potential role as a therapeutic agent in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
GPR88 ActivationEC50 = 59 nM
NeuroprotectionReduced oxidative stress-induced cell death
Anti-inflammatoryDecreased cytokine production
AnalgesicModulated pain pathways

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